![molecular formula C19H23NO4S B2591798 N-(2-phenylethyl)-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine CAS No. 702650-25-7](/img/structure/B2591798.png)
N-(2-phenylethyl)-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine, also known as TPGS, is a water-soluble derivative of vitamin E. It is commonly used as a solubilizer and emulsifier in pharmaceutical and biomedical research. TPGS has been shown to enhance the bioavailability of poorly soluble drugs and improve drug delivery to targeted tissues. In
Aplicaciones Científicas De Investigación
Crystal Engineering and Ligand Synthesis
- Novel flexible multidentate ligands, including derivatives of N-substituted glycine, have been synthesized for crystal engineering. These ligands form complexes with Cu(II) and Mn(II), exhibiting unique structural properties and potential for creating new materials with specific functionalities (Ma et al., 2008).
Metal-Ligand Interactions
- The interaction of N-substituted glycine derivatives with metals like Cd(2+) and Zn(2+) has been explored, revealing the role of additional ligands in metal-induced amide deprotonation. Such studies are crucial for understanding metal coordination chemistry and its application in catalysis and environmental remediation (Gavioli et al., 1991).
Inhibitory Activity on Enzymes
- N-substituted glycine derivatives have been investigated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This research offers insights into the design of therapeutic agents targeting enzyme inhibition for treating diseases (Mayfield & Deruiter, 1987).
Fluorescent Probes and Labeling
- Research on the covalent attachment of fluorescent probes to RNA using N-substituted glycine derivatives provides a foundation for developing novel labeling techniques in molecular biology, enhancing the visualization and study of RNA and its functions (Schiller & Schechter, 1977).
Propiedades
IUPAC Name |
2-[2-phenylethyl-(2,4,6-trimethylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-14-11-15(2)19(16(3)12-14)25(23,24)20(13-18(21)22)10-9-17-7-5-4-6-8-17/h4-8,11-12H,9-10,13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCZXEPEPXHJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2591715.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide](/img/structure/B2591716.png)
![5-((3-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591718.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2591719.png)
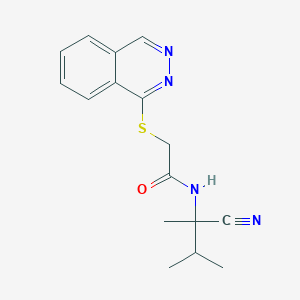
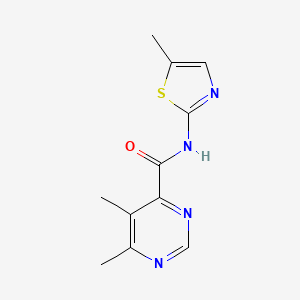
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2591726.png)
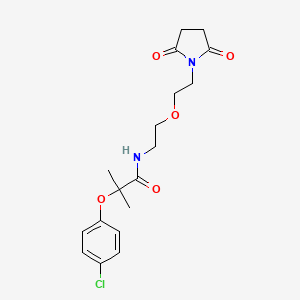
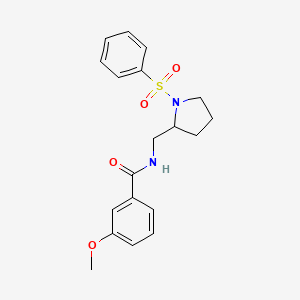
![Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2591730.png)
![N-(4-Fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2591731.png)
![2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride](/img/structure/B2591734.png)
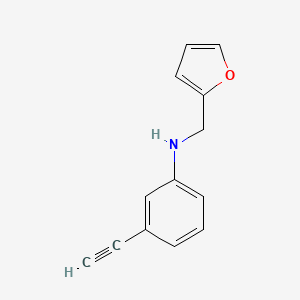
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2591737.png)